molecular formula C7H7Cl2F3N2 B13042008 (S)-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hcl

(S)-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hcl

Cat. No.: B13042008
M. Wt: 247.04 g/mol
InChI Key: YDZBYQNUUCHEDY-RGMNGODLSA-N
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Description

(S)-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound that belongs to the class of organofluorine compounds It is characterized by the presence of a trifluoromethyl group attached to an ethanamine backbone, with a chloropyridinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-chloropyridine-4-methanol.

    Reaction with Trifluoroacetic Acid: The 2-chloropyridine-4-methanol is then reacted with trifluoroacetic acid to introduce the trifluoromethyl group.

    Amination: The intermediate product is subjected to amination to form the ethanamine backbone.

    Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyridines.

Scientific Research Applications

(S)-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biology: The compound is studied for its potential as a ligand in receptor binding studies.

    Materials Science: It is explored for its use in the development of advanced materials with unique electronic properties.

    Industry: The compound is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine-4-methanol: A precursor in the synthesis of the target compound.

    4-(2-Chloro-pyridin-4-yl)-piperazine hydrochloride: Another compound with a chloropyridinyl group.

    4-Amino-2-chloropyridine hydrochloride: A related compound with an amino group instead of an ethanamine backbone.

Uniqueness

(S)-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H7Cl2F3N2

Molecular Weight

247.04 g/mol

IUPAC Name

(1S)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethanamine;hydrochloride

InChI

InChI=1S/C7H6ClF3N2.ClH/c8-5-3-4(1-2-13-5)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m0./s1

InChI Key

YDZBYQNUUCHEDY-RGMNGODLSA-N

Isomeric SMILES

C1=CN=C(C=C1[C@@H](C(F)(F)F)N)Cl.Cl

Canonical SMILES

C1=CN=C(C=C1C(C(F)(F)F)N)Cl.Cl

Origin of Product

United States

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